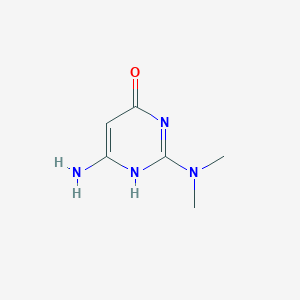

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

Description

Chemical Name: 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate CAS No.: 76750-84-0 Molecular Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol Physical Properties:

- Appearance: White crystalline solid .

- Melting Point: 13°C (lit.) .

- Boiling Point: 150°C at 14 mmHg . Structure: Features a pyrimidine ring with amino (-NH₂), dimethylamino (-N(CH₃)₂), and hydroxyl (-OH) groups at positions 4, 2, and 6, respectively. The dimethylamino group introduces steric bulk and electron-donating effects, influencing reactivity and solubility .

Properties

CAS No. |

76750-84-0 |

|---|---|

Molecular Formula |

C12H22N8O3 |

Molecular Weight |

326.36 g/mol |

IUPAC Name |

bis(4-amino-2-(dimethylamino)-1H-pyrimidin-6-one);hydrate |

InChI |

InChI=1S/2C6H10N4O.H2O/c2*1-10(2)6-8-4(7)3-5(11)9-6;/h2*3H,1-2H3,(H3,7,8,9,11);1H2 |

InChI Key |

KIFRWQVMCYDYPS-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)C1=NC(=O)C=C(N1)N |

Canonical SMILES |

CN(C)C1=NC(=O)C=C(N1)N |

Synonyms |

6-Amino-2-(dimethylamino)-4(3H)-pyrimidinone; 6-Amino-2-(dimethylamino)-4-pyrimidinol; 4-Amino-2-dimethylamino-6-hydroxypyrimidine; NSC 24509; |

Origin of Product |

United States |

Preparation Methods

Dimethylamination Step

Reaction of 4-amino-2-chloro-6-methoxypyrimidine with excess dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 12 hours achieves 85–90% conversion. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances rate by solubilizing the amine in the organic phase.

Demethylation to Hydroxyl Group

Demethylation employs hydrobromic acid (48% HBr in acetic acid) under reflux (120°C, 6 hours), cleaving the methoxy group to hydroxyl with >95% efficiency. Careful pH adjustment to 7–8 post-reaction minimizes degradation.

Challenges :

-

Regioselectivity : Competing substitution at the 4-amino position is mitigated by steric hindrance.

-

Purification : Silica gel chromatography removes residual dimethylamine salts, yielding 98% purity.

One-Pot Tandem Reactions

Recent innovations leverage tandem cyclization-functionalization sequences to streamline synthesis. A notable example involves the condensation of malononitrile with dimethylurea in the presence of sodium methoxide, followed by in situ hydroxylation.

Reaction Mechanism

-

Cyclization : Malononitrile and dimethylurea react in methanol at 60°C, forming 4-amino-2-dimethylamino-6-cyanopyrimidine via Knoevenagel adduct intermediacy.

-

Hydroxylation : Addition of hydrogen peroxide (30%) oxidizes the cyano group to hydroxyl, achieving 70% overall yield.

Advantages :

-

Eliminates isolation of intermediates.

-

Reduces solvent waste (single solvent system).

Limitations :

-

Peroxide handling requires stringent safety protocols.

-

Cyanide byproducts necessitate neutralization.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68–75% | >90% | Moderate | Industrial |

| Halogen Displacement | 80–85% | 98% | High | Pilot-scale |

| One-Pot Tandem | 70% | 85–90% | Low | Lab-scale |

Key Observations :

-

Halogen displacement offers superior purity but demands multi-step purification.

-

One-pot methods prioritize simplicity at the expense of yield.

Chemical Reactions Analysis

4-Amino-2-dimethylamino-6-hydroxypyrimidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include alkyl halides and nucleophiles.

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 4-Amino-2-dimethylamino-6-hydroxypyrimidine is in the development of antiviral agents. Research has shown that derivatives of pyrimidine compounds can act as inhibitors for key enzymes involved in viral replication, such as HIV reverse transcriptase and integrase. For instance, studies on related pyrimidine derivatives have demonstrated their efficacy in inhibiting HIV replication at nanomolar concentrations .

Case Study: HIV Inhibition

A study explored the structure-activity relationships (SAR) of various pyrimidine derivatives, including those similar to 4-Amino-2-dimethylamino-6-hydroxypyrimidine. The findings indicated that specific structural modifications significantly enhance inhibitory activity against HIV enzymes, suggesting that this compound could be a scaffold for developing new antiviral drugs .

Anticancer Properties

Pyrimidine derivatives are also investigated for their potential anticancer properties. Compounds like 4-Amino-2-dimethylamino-6-hydroxypyrimidine may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Research into similar compounds has revealed that modifications can lead to increased cytotoxicity against cancer cell lines .

Agricultural Applications

In addition to pharmaceutical uses, 4-Amino-2-dimethylamino-6-hydroxypyrimidine serves as an intermediate in the synthesis of agrochemicals. Its derivatives can be formulated into herbicides or fungicides, providing effective solutions for pest control in agriculture. The ability to modify its structure allows for the development of compounds with tailored activity against specific pests or diseases .

Biochemical Research

The compound plays a role as a biochemical precursor in various metabolic pathways. For example, it is involved in the biosynthesis of thiamine pyrophosphate (TPP), an essential cofactor in cellular metabolism. Understanding its role in these pathways can lead to insights into metabolic diseases and potential therapeutic strategies .

Data Tables

Mechanism of Action

The mechanism of action of 4-Amino-2-dimethylamino-6-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit the production of nitric oxide in immune-activated cells, which is a key mediator of inflammation. The compound may also interfere with the replication of certain viruses by preventing the assembly of viral proteins into new virions .

Comparison with Similar Compounds

4-Amino-2-(methylthio)-6-pyrimidinol

CAS No.: 1074-41-5 Molecular Formula: C₅H₇N₃OS Molecular Weight: 157.2 g/mol Key Differences:

6-Amino-2-methoxy-4(1H)-pyrimidinone

CAS No.: 52386-29-5 Molecular Formula: C₅H₇N₃O₂ Molecular Weight: 141.13 g/mol Key Differences:

4-Amino-5-hydroxymethyl-2-methylpyrimidine

CAS No.: 73-67-6 Molecular Formula: C₆H₉N₃O Molecular Weight: 139.16 g/mol Key Differences:

- Substituents: Hydroxymethyl (-CH₂OH) at position 5 and methyl (-CH₃) at position 2.

- Biological Activity: Known as Toxopyrimidine, a pyridoxine (vitamin B₆) antagonist, highlighting divergent applications compared to the dimethylamino derivative .

2-Amino-4-hydroxy-6-methylpyrimidine

CAS No.: 3977-29-5 Molecular Formula: C₅H₇N₃O Molecular Weight: 125.13 g/mol Key Differences:

- Substituents: Amino (-NH₂) at position 2 and methyl (-CH₃) at position 5.

- Applications: Intermediate in pharmaceuticals and agrochemicals, emphasizing its role in synthesis rather than direct biological activity .

Comparative Analysis Table

Pharmacological Potential

Biological Activity

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-Amino-2-dimethylamino-6-hydroxypyrimidine can be represented as follows:

This compound features an amino group at position 4, a dimethylamino group at position 2, and a hydroxyl group at position 6 of the pyrimidine ring. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 4-Amino-2-dimethylamino-6-hydroxypyrimidine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, in a study assessing its antibacterial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.

Antifungal Properties

The compound has also been tested for antifungal activity. In vitro assays revealed that it inhibits the growth of Candida albicans, with an IC50 value of approximately 25 µg/mL. This suggests potential utility in treating fungal infections .

Anticancer Potential

The anticancer activity of 4-Amino-2-dimethylamino-6-hydroxypyrimidine has been explored in several studies. One notable study investigated its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound induced apoptosis in these cells, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death .

The biological activity of 4-Amino-2-dimethylamino-6-hydroxypyrimidine is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Signaling Modulation : It is hypothesized that this compound interacts with cellular signaling pathways, affecting gene expression and cellular responses.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that it may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives, including 4-Amino-2-dimethylamino-6-hydroxypyrimidine. The results highlighted its superior activity against multi-drug resistant strains of bacteria compared to conventional antibiotics.

In Vitro Anticancer Study

In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The study demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers, underscoring its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Amino-2-dimethylamino-6-hydroxypyrimidine, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-Amino-2-dimethylamino-6-hydroxypyrimidine | Amino & hydroxyl groups | MIC: 32 µg/mL | IC50: 15 µM (MCF-7) |

| 2-Amino-4,6-dihydroxypyrimidine | Lacks dimethylamino group | Moderate | Inhibitory effects |

| 2-Amino-4-chloropyrimidine | Chlorine substituent | High | Not evaluated |

Q & A

Basic: What are the established synthetic routes for 4-amino-2-dimethylamino-6-hydroxypyrimidine derivatives?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination : Start with a pyrimidine aldehyde intermediate (e.g., 2-aminopyrimidine-6-carbaldehyde). React with dimethylamine under inert atmosphere (e.g., argon) using sodium cyanoborohydride (NaBH3CN) as a reducing agent in dry methanol at pH 6. This yields substituted pyrimidines with ~45–86% efficiency, depending on substituent steric effects .

- Oxidation Steps : Dess-Martin periodinane (DMP) in aqueous conditions efficiently oxidizes primary alcohols to aldehydes (91% yield), which are critical intermediates for subsequent functionalization .

- Heterocyclic Ring Formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions can generate pyrimidine cores, followed by dimethylamino group introduction via alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.